molecular formula C10H14Li2N2O8 B089146 Ethylenediaminetetraacetic acid dilithium salt CAS No. 14531-56-7

Ethylenediaminetetraacetic acid dilithium salt

Cat. No.: B089146
CAS No.: 14531-56-7
M. Wt: 304.2 g/mol
InChI Key: RDSDRBIJHLVNSE-UHFFFAOYSA-L
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Description

Ethylenediaminetetraacetic acid dilithium salt (EDTA-Li₂, CAS 14531-56-7) is a chelating agent with the molecular formula C₁₀H₁₄Li₂N₂O₈ and a molecular weight of 304.109 g/mol . Structurally, it consists of two lithium ions replacing hydrogen atoms in EDTA's carboxylic acid groups. This salt is commonly used in biochemical and industrial applications where lithium counterions are preferred, such as in lithium-ion battery research or specialized laboratory protocols . Its SMILES notation is [Li]OC(=O)CN(CCN(CC(=O)O)CC(=O)O[Li])CC(=O)O, reflecting its tetra-anionic coordination with lithium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate typically involves the reaction of ethylenediaminetriacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as filtration, crystallization, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

EDTA-Li₂ dissociates in aqueous solution to release the EDTA⁴⁻ anion and Li⁺ ions. The EDTA⁴⁻ ligand forms stable octahedral complexes with divalent and trivalent metal ions, displacing lithium.

Key Reaction:

EDTA Li2+Mn+[EDTA M](n4)+2Li+\text{EDTA Li}_2+\text{M}^{n+}\rightarrow [\text{EDTA M}]^{(n-4)}+2\text{Li}^+

Example:

  • With calcium ions:

    EDTA Li2+Ca2+[Ca EDTA]2+2Li+\text{EDTA Li}_2+\text{Ca}^{2+}\rightarrow [\text{Ca EDTA}]^{2-}+2\text{Li}^+

Metal Binding Affinity (log K values for EDTA complexes):

Metal IonLog K (Stability Constant)
Fe³⁺25.1
Ca²⁺10.7
Mg²⁺8.7
Cu²⁺18.8

EDTA-Li₂ is particularly effective in leaching rare-earth elements (REEs) from ores. Studies demonstrate >95% extraction efficiency for Ni, Mo, and V under optimized conditions (pH 3–5, 80°C) .

Role in Biochemical Systems

EDTA-Li₂ acts as a metal chelator in molecular biology:

  • Enzyme Inhibition: Binds cofactor metals (e.g., Mg²⁺, Zn²⁺), inhibiting nucleases and metalloproteases .

  • Nucleic Acid Stabilization: Prevents metal-catalyzed degradation of DNA/RNA by sequestering free ions .

Typical Usage Concentrations:

ApplicationEDTA-Li₂ Concentration
DNA/RNA preservation1–10 mM
Enzyme inhibition1–100 µM

Recycling and Regeneration

EDTA-Li₂ can be regenerated post-metal extraction. For example:

  • Oxalate Precipitation: After REE recovery, adding Ca²⁺ precipitates oxalate, enabling EDTA recycling :

    Ca2++C2O42CaC2O4\text{Ca}^{2+}+\text{C}_2\text{O}_4^{2-}\rightarrow \text{CaC}_2\text{O}_4\downarrow

    This method achieves >90% EDTA recovery, reducing process costs .

Stability and Decomposition

  • Thermal Stability: Decomposes above 252°C, releasing CO and CO₂ .

  • pH Sensitivity: Stable in neutral to alkaline conditions (pH 4–10) but degrades in strongly acidic media .

Decomposition Reaction:

EDTA Li2ΔLi2CO3+CO2+H2O+byproducts\text{EDTA Li}_2\xrightarrow{\Delta}\text{Li}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}+\text{byproducts}

Synthetic Pathways

EDTA-Li₂ is synthesized via neutralization of EDTA with lithium hydroxide:

H4EDTA+2LiOHEDTA Li2+4H2O\text{H}_4\text{EDTA}+2\text{LiOH}\rightarrow \text{EDTA Li}_2+4\text{H}_2\text{O}

Key Steps:

  • Precursor Preparation: Ethylenediamine reacts with chloroacetic acid to form EDTA .

  • Neutralization: EDTA is treated with LiOH to yield the dilithium salt .

Scientific Research Applications

Chemical Properties and Structure

EDTA-Li is a lithium salt of ethylenediaminetetraacetic acid (EDTA), characterized by its ability to form stable complexes with metal ions. The molecular formula is C10H14Li2N2O8\text{C}_10\text{H}_{14}\text{Li}_2\text{N}_2\text{O}_8, and it features multiple carboxylate groups that facilitate metal ion binding.

Medical Applications

2.1 Chelation Therapy

EDTA-Li is utilized in chelation therapy to treat heavy metal poisoning, particularly lead and mercury. By binding to toxic metal ions, it promotes their excretion from the body. A study demonstrated that EDTA-Li effectively reduced blood lead levels in patients with lead poisoning, showcasing its therapeutic potential in clinical settings .

2.2 Anticoagulant Properties

In laboratory settings, EDTA-Li serves as an anticoagulant for blood samples, preventing coagulation by chelating calcium ions. This property is crucial for accurate blood analysis and is widely adopted in hematology .

Industrial Applications

3.1 Water Treatment

EDTA-Li is employed in water treatment processes to soften water by binding calcium and magnesium ions, which contribute to water hardness. This application enhances the effectiveness of soaps and detergents by preventing the formation of insoluble precipitates .

3.2 Battery Technology

Recent advancements have highlighted the role of EDTA-Li in lithium-ion battery technology. As a chelating agent in electrolytes, it stabilizes lithium ions while suppressing side reactions involving transition metals. This application improves battery performance and safety by preventing metal deposition on electrodes .

Environmental Applications

4.1 Soil Remediation

EDTA-Li has been investigated for its potential in soil remediation efforts, particularly in areas contaminated with heavy metals. Its ability to mobilize metal ions from soil matrices facilitates the extraction and removal of pollutants, thereby improving soil health .

4.2 Bioavailability Studies

Research indicates that EDTA-Li can influence the bioavailability of heavy metals in aquatic environments, which is critical for assessing ecological risks associated with contamination .

Comparative Analysis of Applications

The following table summarizes various applications of EDTA-Li across different sectors:

Application AreaSpecific UseBenefits
Medicine Chelation therapy for heavy metalsReduces toxicity and promotes excretion
Anticoagulant for blood samplesPrevents coagulation for accurate analysis
Industry Water softeningEnhances detergent effectiveness
Lithium-ion battery electrolyteImproves performance and safety
Environment Soil remediationMobilizes heavy metals for extraction
Bioavailability studiesAssesses ecological risks associated with contamination

Case Studies

Case Study 1: Heavy Metal Poisoning Treatment
A clinical trial involving patients with elevated blood lead levels demonstrated that administration of EDTA-Li resulted in significant reductions in lead concentration over a four-week period, confirming its efficacy as a therapeutic agent .

Case Study 2: Lithium-Ion Battery Performance
Research conducted on lithium-ion batteries incorporating EDTA-Li as an electrolyte component showed improved cycling stability and reduced internal short-circuiting compared to traditional electrolytes, highlighting its potential for enhancing battery technologies .

Mechanism of Action

The mechanism of action of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate involves its ability to chelate metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming stable ring structures known as chelates. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions or causing toxicity.

Comparison with Similar Compounds

Comparison with Similar EDTA Salts

Structural and Chemical Properties

The table below summarizes key properties of EDTA-Li₂ and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
EDTA Dilithium Salt 14531-56-7 C₁₀H₁₄Li₂N₂O₈ 304.11 Moderate* Research, lithium-based chemistry
EDTA Disodium Salt (EDTA-2Na) 6381-92-6 C₁₀H₁₄N₂Na₂O₈·2H₂O 372.24 High (0.1 M at 20°C) Food analysis, anticoagulants
EDTA Tetrasodium Salt (Na₄EDTA) 64-02-8 C₁₀H₁₂N₂Na₄O₈ 380.17 Very High (0.1 g/mL) Water treatment, industrial chelation
EDTA Tripotassium Salt (K₃EDTA) 65501-24-8 C₁₀H₁₃K₃N₂O₈·H₂O 442.55 High Blood collection tubes, clinical labs
EDTA Manganese Disodium Salt 11079-03-1 C₁₀H₁₂MnN₂Na₂O₈·4H₂O 465.21 Moderate Agriculture, micronutrient supplements

*Note: Solubility data for EDTA-Li₂ is inferred from structural analogs; lithium salts generally exhibit lower solubility than sodium or potassium counterparts .

Chelation Efficiency and Stability

  • EDTA-2Na demonstrates superior chelation of ferrous (Fe²⁺) and cupric (Cu²⁺) ions compared to synthetic hydrazone-thiazole compounds, as shown in antioxidant assays .
  • K₃EDTA is widely used as an anticoagulant due to its ability to stabilize lactone compounds in plasma samples, outperforming lithium heparin and sodium fluoride in preventing metabolite degradation .
  • Na₄EDTA is preferred in water treatment for its high solubility and stability in alkaline conditions, classified as a Tier 1 chemical under EU regulations .

Research Findings and Limitations

  • K₃EDTA ’s anticoagulant efficacy is pH-dependent, with optimal performance in neutral plasma .
  • Market analyses project growth for metal-specific EDTA salts (e.g., manganese disodium salt) in agriculture, driven by micronutrient demand .

Biological Activity

Ethylenediaminetetraacetic acid dilithium salt (EDTA-Li) is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA), which is widely recognized for its ability to bind metal ions. This compound is of particular interest in various biological and medical applications due to its unique properties and interactions with biological systems. The dilithium salt form enhances its solubility and bioavailability, making it suitable for specific therapeutic uses.

EDTA-Li functions primarily as a chelating agent, sequestering divalent and trivalent metal ions such as calcium, magnesium, and lithium. This property is crucial in numerous biological processes:

  • Metal Ion Chelation : By binding to metal ions, EDTA-Li can inhibit metal-dependent enzymes and processes, which is beneficial in both therapeutic and analytical contexts. For example, it effectively inhibits metallopeptidases by chelating the essential metal ions required for their activity .
  • Anticoagulant Properties : EDTA-Li is utilized in clinical settings as an anticoagulant. It prevents blood coagulation by chelating calcium ions, which play a vital role in the coagulation cascade .

Case Studies and Research Findings

  • Anticoagulant Efficacy : A study highlighted the effects of EDTA contamination in lithium heparin blood samples, noting that even minimal contamination could significantly alter electrolyte levels, emphasizing the importance of EDTA's chelation properties in clinical diagnostics .
    Contamination Level (%)Calcium (mg/dL)Magnesium (mg/dL)Potassium (mg/dL)
    5DecreasedDecreasedIncreased
    13DecreasedDecreasedIncreased
    29Significant BiasSignificant BiasNotable Increase
  • Lithium Extraction : Recent advancements have utilized EDTA in the extraction of lithium from brines, showcasing its role in environmental applications and resource recovery . This research indicates that EDTA-Li can facilitate the efficient separation of lithium ions, which is crucial for battery production.
  • Inhibition of Enzymatic Activity : Research has demonstrated that EDTA-Li can selectively inhibit certain enzymes, such as dNTP hydrolyzing enzymes. This inhibition occurs independently of metal ion chelation, suggesting that EDTA-Li may have broader implications in biochemical assays beyond simple ion sequestration .

Stability and Activity Parameters

The stability of EDTA-Li under various physicochemical conditions has been extensively studied. Factors such as pH, temperature, and ionic strength significantly influence its activity:

  • pH Sensitivity : The effectiveness of EDTA-Li as a chelator varies with pH; optimal activity is generally observed at neutral to slightly alkaline conditions.
  • Temperature Effects : Higher temperatures can enhance the reaction rates involving EDTA-Li but may also lead to degradation under prolonged exposure.

Toxicological Considerations

While EDTA-Li is generally regarded as safe in controlled applications, excessive exposure or improper use can lead to adverse effects:

  • Kidney Function Impact : High concentrations of chelating agents can potentially disrupt normal kidney function by altering mineral balances in the body.
  • Potential for Heavy Metal Mobilization : The use of EDTA-Li in detoxification protocols requires careful monitoring to avoid mobilizing heavy metals into systemic circulation without proper elimination pathways .

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify EDTA dilithium salt for laboratory use?

  • Methodology :

  • EDTA dilithium salt can be synthesized via neutralization of EDTA free acid with lithium hydroxide in aqueous solution under controlled pH (e.g., pH 8–9).
  • Purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying to remove residual solvents.
  • Characterization via elemental analysis (Li content by atomic absorption spectroscopy) and FT-IR to confirm chelation structure .

Q. What analytical methods are recommended for quantifying EDTA dilithium salt in complex matrices?

  • Methodology :

  • HPLC/MS : Use reversed-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) and ESI-MS detection in negative ion mode. Calibrate with certified standards (e.g., 0.1–100 µg/mL range) .
  • Titrimetry : Employ direct titration with standardized Zn²⁺ or Ca²⁺ solutions using eriochrome black T as an indicator, adjusted for lithium interference .

Q. How does EDTA dilithium salt compare to other EDTA salts (e.g., disodium, tetrasodium) in buffering capacity and metal chelation efficiency?

  • Methodology :

  • Compare stability constants (log K) using potentiometric titrations with metal ions (e.g., Fe³⁺, Ca²⁺).
  • Assess buffering ranges via pH titration curves in aqueous solutions (e.g., 0.1 M Li₂EDTA vs. Na₂EDTA). Lithium’s smaller ionic radius may enhance solubility but reduce selectivity for certain metals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants for EDTA dilithium salt with transition metals?

  • Methodology :

  • Re-evaluate experimental conditions (ionic strength, temperature, reference electrodes) using IUPAC-recommended buffer systems.
  • Cross-validate with spectroscopic methods (e.g., UV-Vis for Fe³⁺-EDTA complexes) to account for kinetic vs. thermodynamic stability differences .
  • Data Table :
Metal IonReported log K (Li₂EDTA)log K (Na₂EDTA)Method Used
Fe³⁺25.1 ± 0.325.1Potentiometry
Ca²⁺10.7 ± 0.210.6Spectrophotometry

Q. What strategies mitigate interference from EDTA dilithium salt in assays involving alkaline earth metals?

  • Methodology :

  • Use masking agents (e.g., triethanolamine for Al³⁺) or chromatographic separation (e.g., ion-exchange resins) prior to analysis.
  • Optimize pH to favor selective chelation (e.g., pH >12 for Ca²⁺ exclusion) .

Q. How to assess the environmental impact of EDTA dilithium salt in aquatic systems?

  • Methodology :

  • Conduct tiered risk assessments per EU REACH guidelines:
  • Tier 1 : Evaluate acute toxicity using Daphnia magna bioassays (EC₅₀ < 100 mg/L classifies as hazardous).
  • Tier 2 : Model long-term bioaccumulation via quantitative structure-activity relationships (QSARs) .
  • Compare degradation kinetics (e.g., photolysis vs. microbial) with other EDTA salts using LC-MS/MS .

Q. Handling Discrepancies & Quality Control

Q. Why do studies report conflicting data on EDTA dilithium salt’s hygroscopicity?

  • Methodology :

  • Standardize storage conditions (desiccators with P₂O₅) and characterize hydrate forms via thermogravimetric analysis (TGA).
  • Discrepancies may arise from incomplete drying or ambient humidity variations during handling .

Q. How to validate the purity of commercial EDTA dilithium salt batches for sensitive applications (e.g., trace metal analysis)?

  • Methodology :

  • Perform ICP-MS to quantify trace metals (e.g., Fe, Pb) and ion chromatography for anion impurities (e.g., Cl⁻, SO₄²⁻).
  • Certify purity ≥99% via Karl Fischer titration for water content and NMR for structural integrity .

Properties

IUPAC Name

dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSDRBIJHLVNSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Li2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932569
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-56-7
Record name Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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